Product packaging for (2-Bromo-5-nitropyridin-3-yl)methanol(Cat. No.:CAS No. 1807212-02-7)

(2-Bromo-5-nitropyridin-3-yl)methanol

Cat. No.: B2587532
CAS No.: 1807212-02-7
M. Wt: 233.021
InChI Key: PPFJMTXMTDXYQW-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitropyridin-3-yl)methanol (CAS 1807212-02-7) is a high-purity chemical building block belonging to the class of nitropyridine derivatives. With the molecular formula C 6 H 5 BrN 2 O 3 and a molecular weight of 233.02 g/mol, this compound is a valuable intermediate in organic synthesis and medicinal chemistry research . Nitropyridines are recognized as privileged structural motifs in drug design and serve as convenient precursors for synthesizing a wide range of bioactive molecules . The molecule features both a bromo and a nitro substituent on its pyridine ring, making it a versatile scaffold for various metal-catalyzed cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental for creating diverse heterocyclic systems, such as those investigated for their antitumor, antiviral, and anti-neurodegenerative activities . The additional presence of the methanol functional group further enhances its utility for derivatization. Researchers can leverage this compound to develop potential inhibitors for enzymes like kinases and ureases, which are significant targets in drug discovery . This product is supplied with a typical purity of 95% or greater . It is classified with the signal word "Warning" and requires careful handling. As a safety precaution, always wear appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use . This chemical is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O3 B2587532 (2-Bromo-5-nitropyridin-3-yl)methanol CAS No. 1807212-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-6-4(3-10)1-5(2-8-6)9(11)12/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFJMTXMTDXYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Nitropyridin 3 Yl Methanol

Historical and Current Approaches to Halogenated Nitropyridines

The synthesis of halogenated nitropyridines is a foundational challenge in heterocyclic chemistry. The pyridine (B92270) ring is electron-deficient compared to benzene, a characteristic that deactivates it towards electrophilic aromatic substitution, the typical mechanism for nitration and halogenation. Historically, forcing conditions such as high temperatures and strongly acidic media were required, often resulting in low yields and mixtures of isomers.

A significant advancement in pyridine chemistry was the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the ring in several ways: it activates the ring towards electrophilic attack and directs substitution primarily to the C2 (ortho) and C4 (para) positions. Following substitution, the N-oxide can be deoxygenated to restore the pyridine ring. This two-step approach of oxidation-substitution-deoxygenation has been a cornerstone for accessing a variety of substituted pyridines that are otherwise difficult to synthesize.

Modern approaches continue to refine these strategies, employing milder reagents and catalytic systems to improve yields and regioselectivity. For instance, various brominating agents, from elemental bromine to N-bromosuccinimide (NBS), are selected based on the specific substrate and desired outcome. Similarly, nitration methods have evolved from the classical mixed acid (HNO₃/H₂SO₄) to other nitrating systems designed for sensitive substrates. The choice of synthetic strategy is highly dependent on the desired substitution pattern, as the directing effects of existing substituents on the pyridine ring play a crucial role in determining the outcome of subsequent reactions.

Targeted Synthesis of the 2-Bromo-5-nitropyridine (B18158) Core

The construction of the 2-bromo-5-nitropyridine scaffold is the critical first phase in synthesizing the target molecule. Achieving the desired 2,5-substitution pattern requires careful regiochemical control. Two primary retrosynthetic pathways are considered: the nitration of 2-bromopyridine (B144113) or the bromination and subsequent modification of a pre-functionalized pyridine. The latter approach, starting from 2-aminopyridine (B139424), has proven to be a highly efficient and regioselective route. harvard.edumasterorganicchemistry.com

Regioselective Bromination Strategies

Direct bromination of the parent pyridine ring is often unselective. However, by starting with a pyridine ring bearing a strongly activating, ortho-, para-directing group, the regioselectivity of bromination can be precisely controlled. The synthesis of the 2-bromo-5-nitropyridine core commonly begins with 2-aminopyridine. The amino group at the C2 position strongly activates the ring and directs electrophilic attack to the C5 position (para to the amino group).

The bromination of 2-aminopyridine is effectively carried out using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. This reaction proceeds under mild conditions, typically at low temperatures (0–5 °C), to yield 2-amino-5-bromopyridine (B118841) with excellent regioselectivity, often exceeding a 20:1 ratio for the desired isomer. masterorganicchemistry.com This high degree of control is paramount, as it establishes the correct bromine position early in the synthetic sequence and avoids tedious isomeric separations later on.

StepStarting MaterialReagentConditionsProductYield
Bromination 2-AminopyridineN-Bromosuccinimide (NBS)Acetonitrile, 0-5 °C2-Amino-5-bromopyridineHigh (>95%)

Nitration Pathways and Control of Regioselectivity

With 2-amino-5-bromopyridine in hand, the next challenge is the introduction of a nitro group at the C5 position. However, the desired final product has the nitro group at C5 and the bromine at C2. The established route cleverly introduces the nitro group by converting the existing C2 amino group. This strategy circumvents the challenges of direct nitration of a bromopyridine, which could lead to isomeric mixtures.

The conversion of the 2-amino group to a 2-nitro group is achieved through oxidation. This transformation is a reliable method for installing a nitro group with absolute regiocontrol. The reaction is typically performed using strong oxidizing agents. A common and effective method involves the use of hydrogen peroxide in an acidic medium, such as the use of peroxyacetic acid generated in situ. masterorganicchemistry.com This process cleanly converts 2-amino-5-bromopyridine into 2-bromo-5-nitropyridine in high yield. harvard.edu This two-step sequence (regioselective bromination followed by amino-group oxidation) represents a robust and scalable method for producing the 2-bromo-5-nitropyridine core. nbinno.comguidechem.comgoogle.com

StepStarting MaterialReagentConditionsProductYield
Oxidation 2-Amino-5-bromopyridineHydrogen Peroxide (H₂O₂) or Peroxyacetic acidAcetic acid/Acetone, 10-40 °C2-Bromo-5-nitropyridine~93%

Introduction of the Hydroxymethyl Group at the C3 Position

The final stage of the synthesis involves installing a hydroxymethyl (-CH₂OH) group at the C3 position of the 2-bromo-5-nitropyridine core. This is a significant challenge due to the electronic nature of the ring; the C3 position is flanked by the electron-withdrawing pyridine nitrogen and the C2-bromo and C5-nitro substituents, making it electron-deficient and not amenable to direct electrophilic attack. Therefore, strategies often involve precursors where the C3 position is already functionalized.

Strategies for Formylation and Subsequent Reduction

A classical and reliable method to introduce a hydroxymethyl group is through the reduction of a carboxylic acid or its ester equivalent. This two-step approach involves first accessing the C3-carboxylated derivative, 2-bromo-5-nitronicotinic acid, or its ester, followed by reduction. The intermediate, Methyl 2-bromo-5-nitronicotinate, is a known compound, suggesting its role in established synthetic sequences. bldpharm.com

The synthesis of this key intermediate would likely proceed from a suitably substituted nicotinic acid precursor. Once obtained, the reduction of the ester group to a primary alcohol is required. This step must be performed with care to avoid the reduction of the nitro group or cleavage of the carbon-bromine bond. While a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) readily reduces esters, its high reactivity may lack the necessary chemoselectivity. masterorganicchemistry.com Milder or more selective reagents, such as borane (B79455) (BH₃) or lithium borohydride (B1222165) (LiBH₄), are often preferred for such transformations as they are less likely to reduce nitroarenes or aryl halides. harvard.edu The borane-dimethylsulfide complex (BMS), for instance, is well-suited for reducing carboxylic acids and esters in the presence of other sensitive functionalities.

Plausible Synthetic Sequence:

Esterification (if starting from acid): 2-Bromo-5-nitronicotinic acid is converted to Methyl 2-bromo-5-nitronicotinate.

Reduction: The methyl ester is selectively reduced using a chemoselective reducing agent like a borane complex to yield (2-Bromo-5-nitropyridin-3-yl)methanol.

Alternative One-Pot Methodologies

Modern synthetic chemistry seeks more efficient, step-economical routes. One-pot methodologies that can directly install a hydroxymethyl group are highly desirable. Recent advances in catalysis have led to the development of methods for the C-H functionalization of pyridines.

One such state-of-the-art approach is the catalytic reductive hydroxymethylation of pyridines. bohrium.com This method often employs a transition metal catalyst, such as iridium or ruthenium, and utilizes formaldehyde (B43269) as the C1 source for the hydroxymethyl group. researchgate.net The general mechanism involves the activation of the pyridine, typically by N-quaternization, making it susceptible to dearomatization via hydride addition from the catalyst. The resulting nucleophilic enamine intermediate can then react with formaldehyde (the electrophile). Subsequent steps lead to the formation of the C-C bond and the restoration of aromaticity or formation of a functionalized piperidine. While this methodology has been successfully applied to a range of pyridine derivatives, its application to a highly electron-deficient substrate like 2-bromo-5-nitropyridine would be challenging and may require significant optimization. Nonetheless, it represents a modern, alternative strategy to the classical multi-step approach.

Optimization of Synthetic Pathways for Improved Yield and Selectivity

The efficient synthesis of this compound hinges on the careful selection and optimization of reaction conditions. A plausible synthetic route involves the preparation of a suitable precursor, such as methyl 2-bromo-5-nitronicotinate or 2-bromo-3-formyl-5-nitropyridine, followed by a selective reduction of the ester or aldehyde group to the corresponding alcohol. The optimization of this two-step process is critical for maximizing yield and ensuring the chemical integrity of the bromo and nitro substituents.

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of optimizing the synthesis of pyridyl methanols due to their potential for high efficiency and selectivity. In the reduction of a precursor like methyl 2-bromo-5-nitronicotinate, the choice of catalyst is paramount to selectively reduce the ester functionality while preserving the nitro and bromo groups.

Catalytic hydrogenation is a widely employed technique for the reduction of esters. However, standard catalysts like Palladium on carbon (Pd/C) are often too reactive and can lead to the undesired reduction of the nitro group or dehalogenation. Therefore, research has focused on developing more chemoselective catalyst systems. For instance, the use of modified ruthenium or platinum catalysts, potentially with specific ligands, can offer greater control over the reduction process.

Transfer hydrogenation represents another promising catalytic approach. This method utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst. Manganese-based catalysts, for example, have shown efficacy in the transfer hydrogenation of esters using ethanol (B145695) as both a hydrogen source and a solvent, presenting a more practical alternative to using high-pressure hydrogen gas. chemistryviews.org The optimization of such systems would involve screening different metal catalysts (e.g., Ru, Rh, Ir) and hydrogen donors to identify the combination that provides the highest selectivity for the desired alcohol.

Table 1: Comparison of Potential Catalytic Systems for the Selective Reduction of Methyl 2-bromo-5-nitronicotinate

Catalyst SystemHydrogen SourcePotential AdvantagesPotential Challenges
Modified Ru/Pt catalystsH₂ gasHigh activityRequires specialized high-pressure equipment, potential for over-reduction
Manganese-based catalystsEthanol/IsopropanolMilder reaction conditions, uses a liquid hydrogen sourceCatalyst stability and selectivity may need extensive optimization
Noyori-type Ru catalystsFormic acid/Triethylamine (B128534)High enantioselectivity (if applicable), well-defined catalytic cycleCost of catalyst and ligands can be high

Solvent and Reagent Screening for Reaction Efficiency

The selection of solvents and reagents plays a crucial role in the efficiency and selectivity of the synthetic pathway. For the reduction step, the solvent can significantly influence the activity and selectivity of the catalyst. Protic solvents like ethanol or methanol (B129727) can participate in the reaction mechanism, particularly in transfer hydrogenation, while aprotic solvents like tetrahydrofuran (B95107) (THF) or dioxane are often used for hydride-based reductions.

A systematic screening of solvents with varying polarities and coordinating abilities is essential to optimize the reaction. For instance, in the reduction of a nitropyridine ester, a solvent that can stabilize the desired transition state without promoting side reactions (e.g., reduction of the nitro group) would be ideal.

Regarding reagents, particularly for the reduction of an ester or aldehyde, the choice of the reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the non-selective reduction of all functional groups, milder reagents are preferred. Sodium borohydride (NaBH₄) is a more chemoselective reagent, and its reactivity can be further modulated by the addition of additives or by performing the reaction at low temperatures. researchgate.net For example, the NaBH₄-FeCl₂ system has been reported to selectively reduce nitro groups in the presence of esters, highlighting the potential for fine-tuning the reactivity of borohydride reagents. thieme-connect.com

Table 2: Screening of Reducing Agents for the Synthesis of this compound

Reducing AgentPrecursorSolventKey Considerations
Sodium Borohydride (NaBH₄)2-bromo-3-formyl-5-nitropyridineMethanol/EthanolGenerally selective for aldehydes over esters and nitro groups.
Sodium Borohydride (NaBH₄) with additives (e.g., CeCl₃)Methyl 2-bromo-5-nitronicotinateTHF/MethanolAdditives can enhance the selectivity for ester reduction.
Diborane (B₂H₆)Methyl 2-bromo-5-nitronicotinateTHFCan be selective, but the nitro group might also be susceptible to reduction.
Catalytic Transfer HydrogenationMethyl 2-bromo-5-nitronicotinateEthanol/IsopropanolOffers a milder alternative to direct hydrogenation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, the development of catalytic instead of stoichiometric processes, and the improvement of atom economy.

The use of water or ethanol as a solvent, where feasible, is a significant step towards a greener synthesis. nih.gov Microwave-assisted organic synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often lead to higher yields with cleaner reaction profiles. nih.gov

Catalytic methods, as discussed in section 2.4.1, are inherently greener than stoichiometric reductions that generate large amounts of waste. The development of recoverable and reusable heterogeneous catalysts would further enhance the green credentials of the synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Nitropyridin 3 Yl Methanol

In-depth NMR Spectroscopic Analysis for Confirmation of Regio- and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For (2-Bromo-5-nitropyridin-3-yl)methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential to confirm the substitution pattern on the pyridine (B92270) ring and the connectivity of the hydroxymethyl group.

Two-dimensional NMR techniques are powerful tools for establishing covalent structure and stereochemistry by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be expected between the protons of the methylene (B1212753) group (-CH₂) and the proton of the hydroxyl group (-OH), provided the hydroxyl proton is not rapidly exchanging with the solvent. Additionally, the two aromatic protons on the pyridine ring would show a correlation to each other, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. This technique would definitively assign the carbon chemical shift of the methylene group by its correlation to the methylene protons. It would also link the two aromatic proton signals to their respective aromatic carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. A NOESY spectrum would show a correlation between the methylene protons and the aromatic proton at the C4 position of the pyridine ring, confirming the substituent's placement and orientation relative to the ring. researchgate.net

The combined data from these 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the specific regioisomer of the compound. youtube.com

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
PositionAtomHypothesized δ (ppm)Key COSY CorrelationsKey HSQC CorrelationKey HMBC CorrelationsKey NOESY Correlations
4H-4~8.9H-6C-4C-2, C-3, C-5, C-6H-6, -CH₂
6H-6~8.4H-4C-6C-2, C-4, C-5H-4
7 (-CH₂)H-7~4.8-OHC-7C-2, C-3, C-4H-4, -OH
8 (-OH)H-8~5.5-CH₂-C-7-CH₂
2C-2~145----
3C-3~135----
4C-4~148-H-4--
5C-5~140----
6C-6~122-H-6--
7 (-CH₂)C-7~60-H-7--

Deuterium (B1214612) labeling is a powerful technique used to trace reaction pathways and to simplify complex NMR spectra. nih.gov In the context of this compound, deuterium can be incorporated to gain mechanistic insights or to confirm signal assignments. For example, performing an H/D exchange by adding a drop of D₂O to the NMR sample would cause the signal for the hydroxyl proton (-OH) to disappear. This would confirm its assignment and simplify the multiplicity of the adjacent methylene (-CH₂) protons in the ¹H NMR spectrum.

Furthermore, if the compound were synthesized using deuterated reagents, such as deuterated methanol (B129727) (CD₃OD), the resulting product could be analyzed to understand the reaction mechanism. researchgate.net The presence and location of deuterium atoms can be indirectly observed in ¹H and ¹³C NMR spectra, providing valuable information about bond-forming and bond-breaking steps. acs.orgmdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₆H₅BrN₂O₃, HRMS is used to confirm this composition against other possibilities. The technique can distinguish between compounds that have the same nominal mass but different exact masses.

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Interactive Table 2: Theoretical HRMS Data for this compound (C₆H₅BrN₂O₃)
Ion FormulaIsotope CompositionTheoretical Exact Mass (Da)
[M]⁺¹²C₆ ¹H₅ ⁷⁹Br ¹⁴N₂ ¹⁶O₃231.9538
[M+2]⁺¹²C₆ ¹H₅ ⁸¹Br ¹⁴N₂ ¹⁶O₃233.9517

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The spectra for this compound are expected to show distinct bands corresponding to its key structural features. Analysis of the closely related compound 5-bromo-2-nitropyridine (B47719) provides a strong basis for these assignments. niscair.res.innih.gov

Key expected vibrational modes include:

O-H Stretch: A broad band in the FT-IR spectrum, typically around 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.

NO₂ Stretches: Strong, distinct bands for the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group.

C=C and C=N Stretches: Vibrations associated with the pyridine ring, typically found in the 1600-1400 cm⁻¹ region.

C-O Stretch: A strong band for the primary alcohol C-O stretch, expected in the 1050-1000 cm⁻¹ region.

C-Br Stretch: A low-frequency vibration, typically below 700 cm⁻¹, confirming the presence of the carbon-bromine bond.

While vibrational spectroscopy is a powerful tool for functional group identification, no specific studies detailing the application of this compound in environmental sensing have been reported in the scientific literature.

Interactive Table 3: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H stretching3400 - 3200Hydroxyl (-OH)
Aromatic C-H stretching3100 - 3000Pyridine Ring
Aliphatic C-H stretching2960 - 2850Methylene (-CH₂)
NO₂ asymmetric stretching~1530Nitro (-NO₂)
C=C, C=N ring stretching1600 - 1400Pyridine Ring
NO₂ symmetric stretching~1350Nitro (-NO₂)
C-O stretching1050 - 1000Alcohol (-CH₂OH)
C-Br stretching< 700Bromo (-Br)

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique would yield accurate bond lengths, bond angles, and torsional angles for this compound, confirming its molecular geometry.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in a crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate the crystal structure:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form strong O-H···N or O-H···O hydrogen bonds, potentially with the nitrogen of the pyridine ring or the oxygen atoms of the nitro group of an adjacent molecule. These interactions are often the primary drivers of crystal packing in such molecules. nih.gov

Halogen Bonding: The bromine atom, being an electrophilic region on its pole (a σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a nitro group or the nitrogen of another pyridine ring.

The interplay of these various non-covalent forces determines the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility. ias.ac.innsf.gov

Interactive Table 4: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorDescription
Hydrogen Bond-OH groupPyridine N, Nitro OA strong, directional interaction that often forms chains or sheets.
Halogen BondC-BrPyridine N, Nitro OA directional interaction involving the electrophilic region of the bromine atom.
π–π StackingPyridine RingPyridine RingAttractive, non-covalent interactions between aromatic rings.
Dipole-DipoleC-NO₂, C-BrC-NO₂, C-BrInteractions between the permanent dipoles of the polar functional groups.

Conformational Analysis in the Crystalline State

The definitive determination of a molecule's conformation is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates within the crystal lattice, from which intramolecular bond lengths, bond angles, and torsion angles can be calculated. These parameters are fundamental to describing the three-dimensional arrangement of the molecule.

For this compound, a detailed conformational analysis would involve the precise measurement of key structural parameters. The orientation of the hydroxymethyl group relative to the pyridine ring is of particular interest, as is the planarity of the nitro group with respect to the aromatic system. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro group, would also be elucidated, providing insight into the crystal packing arrangement.

A comprehensive analysis would include a tabulated summary of these crystallographic data, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical Selected Bond Lengths for this compound

Bond Length (Å)
Br-C(2) Data not available
N(1)-C(2) Data not available
C(3)-C(methanol) Data not available
C(5)-N(nitro) Data not available

Table 2: Hypothetical Selected Bond Angles for this compound

Angle Degree (°)
C(2)-C(3)-C(4) Data not available
Br-C(2)-N(1) Data not available
C(3)-C(methanol)-O Data not available

Table 3: Hypothetical Selected Torsion Angles for this compound

Torsion Angle Degree (°)
N(1)-C(2)-C(3)-C(methanol) Data not available
C(2)-C(3)-C(methanol)-O Data not available

The data presented in these tables is hypothetical and serves as a template for the presentation of actual experimental results.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Purity and Conformational Studies

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the study of chiral molecules. These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively. Such analyses are contingent on the molecule being chiral, meaning it is non-superimposable on its mirror image.

This compound is not inherently chiral. Therefore, chiroptical studies would necessitate the synthesis of chiral derivatives. This could be achieved, for example, by esterification of the hydroxymethyl group with a chiral acid or by the introduction of a chiral substituent elsewhere on the pyridine ring.

Once chiral derivatives are synthesized, CD and ORD spectroscopy could be employed to:

Determine Stereochemical Purity: The specific rotation obtained from ORD and the intensity of the Cotton effects in CD spectroscopy are directly proportional to the enantiomeric excess of the sample.

Investigate Conformational Preferences: The sign and magnitude of the Cotton effects in CD spectra are highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing experimental spectra with those predicted from computational models, the preferred solution-state conformation of the chiral derivative can be inferred.

A typical presentation of such data would involve plotting the molar ellipticity [θ] or differential absorption (Δε) against wavelength (nm) for CD spectroscopy, and the specific rotation [α] against wavelength (nm) for ORD spectroscopy.

As there are no reports on the synthesis or chiroptical analysis of chiral derivatives of this compound, no experimental data can be presented at this time.

Chemical Reactivity and Transformation of 2 Bromo 5 Nitropyridin 3 Yl Methanol

Reactivity of the C2-Bromine Atom

The bromine atom at the C2 position of the pyridine (B92270) ring is activated towards displacement by the powerful electron-withdrawing effect of the nitro group at the C5 position. This activation makes the C2 carbon electron-deficient and thus a prime target for attack by nucleophiles and for engagement in the catalytic cycles of various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in (2-Bromo-5-nitropyridin-3-yl)methanol facilitates Nucleophilic Aromatic Substitution (SNAr) reactions at the C2 position. This pathway allows for the direct introduction of a range of heteroatom nucleophiles.

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed method for this purpose. wikipedia.orgresearchgate.net This reaction is highly effective for coupling aryl halides, including activated 2-bromopyridines, with a wide array of primary and secondary amines. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the reactivity of the closely related 2-bromopyridine (B144113) scaffold is well-established. researchgate.net A typical protocol involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base such as sodium tert-butoxide (NaOtBu) in an inert solvent like toluene (B28343) or dioxane. researchgate.netchemspider.com The reaction conditions are generally mild, offering a broad functional group tolerance.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines This table is illustrative of typical conditions for this class of compounds, based on available literature for analogous substrates.

Amine SubstratePalladium SourceLigandBaseSolventTemperature (°C)
Primary AlkylaminePd₂(dba)₃BINAPNaOtBuToluene80-100
Secondary AlkylaminePd(OAc)₂XantphosCs₂CO₃Dioxane100-120
Aniline DerivativePd₂(dba)₃RuPhosK₃PO₄t-BuOH80-110
Heterocyclic AmineGPhos Pd G3K₂CO₃Toluene/H₂O100

The displacement of the C2-bromine by oxygen (alkoxylation) and sulfur (thiolation) nucleophiles represents another key SNAr transformation. These reactions lead to the formation of valuable alkoxy- and alkylthiopyridine derivatives, respectively. The reaction is typically driven by the use of a strong base to generate the corresponding alkoxide or thiolate in situ.

For alkoxylation, sodium or potassium alkoxides (prepared from the corresponding alcohol and a base like sodium hydride) are common reagents. Similarly, for thiolation, thiolates generated from thiols and a base are employed. The high electron deficiency at the C2 position of this compound is expected to facilitate these substitutions under relatively mild conditions. However, specific experimental data for these reactions on the title compound are not widely reported in the scientific literature.

Cross-Coupling Reactions at the C2 Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simple precursors. The C2-bromo functionality of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. nih.gov

The 2-bromo-5-nitropyridine (B18158) core is a competent substrate for Suzuki-Miyaura coupling. The reaction of this compound with various aryl- or heteroarylboronic acids would provide access to a diverse library of 2-aryl-(3-hydroxymethyl)-5-nitropyridines. A typical catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, and a base, commonly an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄. nih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromo-Heteroaromatics This table presents generalized conditions based on established protocols for similar substrates.

Boronic AcidPalladium CatalystLigandBaseSolvent SystemTemperature (°C)
Phenylboronic acidPd(PPh₃)₄-aq. Na₂CO₃Toluene/Ethanol (B145695)80-100
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O90-110
Thiophen-2-ylboronic acidPdCl₂(dppf)-aq. K₂CO₃DMF80-100
Pyridin-3-ylboronic acidPd₂(dba)₃XPhosCsFTHF60-80

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes.

The reaction of this compound with terminal alkynes would yield 2-alkynyl-(3-hydroxymethyl)-5-nitropyridine derivatives. The standard Sonogashira conditions involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base, for instance, triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which can also serve as the solvent. researchgate.netmdpi.com The reactivity of 2-bromo-5-nitropyridine in Sonogashira reactions has been demonstrated, suggesting that the title compound would be a suitable substrate. researchgate.net

Table 3: Typical Reaction Parameters for Sonogashira Coupling of Aryl Bromides This table outlines common conditions applicable to the Sonogashira coupling of substrates analogous to the title compound.

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF25-60
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF25-70
Propargyl alcoholPdCl₂(dppf)CuIPiperidineToluene50-80
1-HeptynePd₂(dba)₃ / PPh₃CuIDIPADioxane60-90
Negishi and Stille Coupling Applications

The bromine atom at the C2 position of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Negishi and Stille couplings are particularly effective for this purpose, allowing for the introduction of a wide array of alkyl, vinyl, and aryl substituents.

Negishi Coupling: This reaction pairs the bromopyridine substrate with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity, making it suitable for complex molecule synthesis. wikipedia.org While specific examples for this compound are not extensively documented, the reactivity of the closely related 2-bromo-5-nitropyridine provides a strong precedent. The coupling would proceed by reacting the bromopyridine with an organozinc halide (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(P(t-Bu)₃)₂, to yield the 2-substituted product. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. libretexts.orgwikipedia.org These reagents are notably stable to air and moisture. wikipedia.org The reaction has been successfully applied to various heterocyclic compounds. libretexts.org For this compound, the coupling would involve an organostannane (R-SnR'₃) and a palladium catalyst. The choice of ligands, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, can significantly accelerate the reaction rate. libretexts.org The versatility of this method allows for the synthesis of complex derivatives, including those with alkenyl, alkynyl, or aryl groups at the C2 position.

The table below summarizes typical conditions for these coupling reactions as applied to analogous bromopyridine systems.

Reaction Coupling Partner Catalyst Ligand Solvent Product
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(II) speciesTriphenylphosphine (B44618), XPhosTHF, Dioxane(5-Nitro-2-R-pyridin-3-yl)methanol
StilleOrganostannane (R-SnR'₃)Pd(0) speciesPPh₃, AsPh₃Toluene, DMF(5-Nitro-2-R-pyridin-3-yl)methanol
C-H Activation and Functionalization Strategies

Direct C-H activation presents a modern and efficient strategy for molecular functionalization, minimizing the need for pre-functionalized starting materials. For the this compound scaffold, the pyridine ring possesses several C-H bonds that could potentially be targeted. The electron-deficient nature of the pyridine ring, amplified by the nitro group, influences the reactivity of these bonds.

Strategies for C-H functionalization often employ transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) that coordinate to the heterocycle, facilitating the cleavage of a specific C-H bond. The regioselectivity is typically controlled by directing groups. In the case of this compound, the hydroxymethyl group or the pyridine nitrogen could serve as endogenous directing groups.

While literature specifically detailing C-H activation on this compound is scarce, established methodologies for pyridine functionalization could be applied. For instance, palladium-catalyzed C-H olefination or arylation at the C4 or C6 positions could be envisioned, guided by the pyridine nitrogen. Computational studies, such as DFT, are often employed to predict the most favorable sites for activation and to elucidate the reaction mechanism, which typically proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov

Transformations Involving the C5-Nitro Group

The nitro group at the C5 position is a key functional moiety, offering a gateway to numerous other functionalities through reduction or by influencing the reactivity of the pyridine ring.

Reduction of the Nitro Group to Amine, Hydroxylamine (B1172632), or Azoxy functionalities

The reduction of the C5-nitro group can be controlled to yield different nitrogen-containing functional groups depending on the reagents and reaction conditions. wikipedia.org

Amine Formation: Complete reduction of the nitro group to a primary amine (5-aminopyridine derivative) is a common transformation. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org Chemical reducing agents are also highly effective, including metals in acidic media (e.g., Fe/HCl, Sn/HCl, SnCl₂) or other systems like NaBH₄ in the presence of transition metal complexes. youtube.comjsynthchem.com

Hydroxylamine Formation: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This selective transformation can be achieved using milder reducing agents. mdpi.com Common reagents for this purpose include zinc dust in an aqueous solution of ammonium (B1175870) chloride or electrolytic reduction methods. wikipedia.orgresearchgate.net The resulting aryl hydroxylamines are valuable intermediates for further synthesis, such as in the Bamberger rearrangement. researchgate.net

Azoxy Functionality Formation: Azoxy compounds can be synthesized via the condensation of nitroso and hydroxylamine intermediates, which are themselves derived from the nitro group. nih.gov The formation of the azoxy bond can occur through the oxidation of anilines or the reductive dimerization of nitroso compounds. nih.gov A plausible enzymatic or biomimetic pathway involves the peroxygenase-mediated formation of aromatic hydroxylamine and nitroso intermediates, which then condense to form the azoxy product. nih.gov

The following table outlines common reagents for these transformations.

Target Functionality Reagent(s) Typical Conditions
AmineH₂, Pd/C or Raney NiCatalytic hydrogenation
AmineFe, HCl or SnCl₂, HClMetal in acid
HydroxylamineZn, NH₄ClAqueous solution
Azoxy(via intermediates)Condensation of Ar-NHOH and Ar-NO

Exploitation of the Nitro Group in [3+2] Cycloaddition Reactions (e.g., Nitrile Oxides)

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it an effective component in cycloaddition reactions. nih.gov In [3+2] cycloadditions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form a five-membered ring. sci-rad.comuchicago.edu

The C4=C5 double bond of the 5-nitropyridine system is electron-deficient, rendering it a suitable dipolarophile for reactions with electron-rich 1,3-dipoles such as azomethine ylides. nih.gov This reaction leads to the dearomatization of the pyridine ring and the formation of fused pyrrolidine (B122466) or pyrroline (B1223166) structures, which are valuable heterocyclic scaffolds. nih.gov

Alternatively, the nitro group itself is a precursor for generating 1,3-dipoles, specifically nitrile oxides. Primary aliphatic nitro compounds can be dehydrated using reagents like phenyl isocyanate or di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form nitrile oxides in situ. researchgate.net These highly reactive intermediates readily undergo [3+2] cycloaddition with various dipolarophiles (e.g., alkenes, alkynes) to synthesize isoxazolines and isoxazoles. researchgate.netnih.gov While the direct conversion of an aromatic nitro group is not standard, functionalization of the C3-hydroxymethyl group to a nitromethyl group could provide a handle for such a transformation, expanding the synthetic utility of the parent molecule.

Direct Aromatic Functionalization via the Nitro Group

The strong electron-withdrawing capacity of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNA_r). The nitro group can function as a leaving group, particularly when positioned ortho or para to another activating group, or it can facilitate nucleophilic attack at adjacent positions.

In nitropyridone systems, the nitro group has been shown to promote Diels-Alder reactions where it is subsequently eliminated as nitrous acid during aromatization. nih.gov This strategy allows for the construction of fused ring systems. Furthermore, the nitro group activates the vicinal carbon position (C4 or C6) towards nucleophilic attack. This can initiate cyclization reactions, for example, with reagents like ethyl isocyanoacetate, leading to the formation of fused pyrrole (B145914) rings after the elimination of the nitro group. nih.gov This reactivity highlights the role of the nitro group as a powerful tool for the direct functionalization and elaboration of the pyridine core.

Reactions at the C3-Hydroxymethyl Group

The primary alcohol functionality of the C3-hydroxymethyl group is amenable to a variety of standard organic transformations, providing another avenue for derivatization.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde, (2-Bromo-5-nitropyridine-3-carbaldehyde), can be accomplished using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the corresponding carboxylic acid, (2-Bromo-5-nitropyridine-3-carboxylic acid), can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification and Etherification: As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification). Similarly, etherification can be performed, for instance, through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

These transformations are summarized in the table below.

Reaction Type Reagent(s) Product Functional Group
Oxidation (partial)PCC, MnO₂Aldehyde (-CHO)
Oxidation (full)KMnO₄, H₂CrO₄Carboxylic Acid (-COOH)
EsterificationR-COOH, H⁺ or R-COClEster (-CH₂OCOR)
Etherification1. NaH; 2. R-XEther (-CH₂OR)

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 2-bromo-5-nitropyridine-3-carbaldehyde , or the carboxylic acid, 2-bromo-5-nitronicotinic acid . The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as manganese dioxide (MnO2), pyridinium chlorochromate (PCC), or pyridinium dichromate (PDC) are effective for this transformation, generally proceeding under neutral to slightly acidic conditions to prevent over-oxidation.

For the preparation of the carboxylic acid, stronger oxidizing conditions are necessary. Common methods include the use of potassium permanganate (KMnO4) or chromium-based reagents in acidic media. The resulting 2-bromo-5-nitronicotinic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Table 1: Oxidation Reactions of this compound

Starting Material Product Typical Reagents
This compound 2-Bromo-5-nitropyridine-3-carbaldehyde MnO₂, PCC, PDC
This compound 2-Bromo-5-nitronicotinic acid KMnO₄, CrO₃/H₂SO₄

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are often catalyzed by acids or proceed in the presence of a base to neutralize the acidic byproduct.

Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophilic alkylating agents under basic conditions. The Williamson ether synthesis, employing a strong base such as sodium hydride to deprotonate the alcohol followed by addition of an alkyl halide, is a common strategy to form ethers like 3-(methoxymethyl)-2-bromo-5-nitropyridine .

Conversion to Halogenated Methyl Derivatives (e.g., Chloromethyl, Bromomethyl)

The hydroxymethyl group can be converted into a more reactive halomethyl group, which is a key functional group for subsequent nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) is a standard method for the synthesis of the 3-(chloromethyl)-2-bromo-5-nitropyridine . mdpi.com Similarly, reagents like phosphorus tribromide (PBr₃) can be used to produce the 3-(bromomethyl)-2-bromo-5-nitropyridine . chemicalbook.com These halogenated derivatives are valuable precursors for introducing a variety of functionalities at the 3-position of the pyridine ring.

Mitsunobu Reactions and Derivatization

The Mitsunobu reaction provides a powerful and versatile method for the stereospecific conversion of alcohols to a wide range of functional groups. wikipedia.org In the context of this compound, this reaction allows for the introduction of various nucleophiles with inversion of configuration, although the substrate is achiral. The reaction is typically carried out using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This methodology can be employed to synthesize esters, ethers, and nitrogen-containing derivatives, such as those formed from reaction with phthalimide.

Nucleophilic Displacement of Hydroxymethyl Derivatives

While the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group, such as a tosylate or a halide (as described in 4.3.3), facilitates nucleophilic substitution reactions. A wide array of nucleophiles, including amines, thiols, and cyanides, can then displace the activated hydroxymethyl group to introduce diverse functionalities onto the pyridine scaffold.

Regioselective Functionalization of the Pyridine Ring

Beyond the reactivity of the hydroxymethyl group, the pyridine ring itself can undergo regioselective functionalization.

Direct C-H Functionalization at Other Pyridine Positions

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom-economical approach to modify aromatic systems. For substituted pyridines like 2-bromo-5-nitropyridine, transition metal-catalyzed C-H activation can lead to the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. rsc.org The directing effects of the existing substituents (bromo, nitro, and hydroxymethyl) play a crucial role in determining the regioselectivity of these reactions. Research in this area aims to achieve selective functionalization at the C-4 or C-6 positions, providing access to more complex and highly substituted pyridine derivatives.

Exploiting Directing Group Effects for Selective Transformations

The chemical reactivity of this compound is intricately governed by the electronic and steric interplay of its three substituents: the bromo, nitro, and hydroxymethyl groups. These functional groups exert significant directing effects, enabling selective transformations at various positions on the pyridine ring. Understanding these effects is paramount for the strategic design of synthetic routes to novel pyridine derivatives.

The pyridine ring is inherently electron-deficient, a characteristic further amplified by the potent electron-withdrawing nature of the nitro group. nih.govnih.gov This deactivation generally renders the ring less susceptible to electrophilic aromatic substitution. stackexchange.com However, the substituents on this compound create a nuanced reactivity profile that can be exploited for selective functionalization.

A key strategy for the selective transformation of substituted aromatics is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This technique relies on a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at an adjacent position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with a variety of electrophiles, allowing for the introduction of new functional groups with high regioselectivity. wikipedia.org

In the context of this compound, the hydroxymethyl group at the C3 position, or more commonly its protected form (e.g., as a methoxymethyl (OMOM) ether), can serve as a directing group. scribd.comuwindsor.ca The heteroatom of the directing group coordinates to the lithium atom of the organolithium base, increasing the kinetic acidity of the ortho protons. organic-chemistry.org This directs the metalation to a specific site.

For this compound, there are two possible ortho positions relative to the hydroxymethyl directing group: C2 and C4. The C2 position is already substituted with a bromine atom. The C4 position, however, is a viable site for deprotonation. The strong electron-withdrawing effect of the nitro group at C5 would further increase the acidity of the C4 proton, making it the most likely site for lithiation. The bromine at C2 also contributes to the increased acidity of the C4 proton through its inductive effect.

Therefore, treatment of a protected derivative of this compound with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered organolithium reagent at low temperatures is expected to selectively generate a lithiated species at the C4 position. This intermediate can then be quenched with various electrophiles to introduce a range of substituents at this position.

The table below summarizes the expected outcomes of directed ortho-metalation reactions on a protected form of this compound, highlighting the directing influence of the protected hydroxymethyl group.

Table 1: Predicted Regioselective Functionalization of this compound via Directed ortho-Metalation

Reactant (Protected this compound) Reagents Predicted Intermediate Electrophile Predicted Product Directing Group
2-Bromo-3-(methoxymethoxymethyl)-5-nitropyridine 1. LDA, THF, -78 °C 4-Lithio-2-bromo-3-(methoxymethoxymethyl)-5-nitropyridine 2. DMF 2-Bromo-3-(methoxymethoxymethyl)-5-nitroisonicotinaldehyde -CH2OMOM
2-Bromo-3-(methoxymethoxymethyl)-5-nitropyridine 1. LDA, THF, -78 °C 4-Lithio-2-bromo-3-(methoxymethoxymethyl)-5-nitropyridine 2. I2 2-Bromo-4-iodo-3-(methoxymethoxymethyl)-5-nitropyridine -CH2OMOM
2-Bromo-3-(methoxymethoxymethyl)-5-nitropyridine 1. LDA, THF, -78 °C 4-Lithio-2-bromo-3-(methoxymethoxymethyl)-5-nitropyridine 2. Me3SiCl 2-Bromo-3-(methoxymethoxymethyl)-5-nitro-4-(trimethylsilyl)pyridine -CH2OMOM
2-Bromo-3-(methoxymethoxymethyl)-5-nitropyridine 1. LDA, THF, -78 °C 4-Lithio-2-bromo-3-(methoxymethoxymethyl)-5-nitropyridine 2. Ph2CO (2-Bromo-3-(methoxymethoxymethyl)-5-nitropyridin-4-yl)(diphenyl)methanol -CH2OMOM

Beyond directed metalation, the existing substituents also control other selective transformations. The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at C5 activates the C2 position towards nucleophilic attack. This allows for the selective replacement of the bromine with various nucleophiles, such as amines, alkoxides, or thiolates, providing a pathway to a wide array of 2-substituted-3-hydroxymethyl-5-nitropyridines. nbinno.com

Furthermore, the nitro group itself can be a site of chemical transformation. Reduction of the nitro group to an amino group is a common and useful transformation, which can be achieved using various reducing agents. This would yield 5-amino-2-bromo-3-(hydroxymethyl)pyridine, a versatile intermediate for further functionalization, such as diazotization followed by substitution reactions.

Derivatives and Advanced Building Blocks Derived from 2 Bromo 5 Nitropyridin 3 Yl Methanol

Synthesis of Substituted Pyridine-Based Heterocycles

The strategic positioning of reactive groups on (2-Bromo-5-nitropyridin-3-yl)methanol makes it an ideal precursor for a variety of substituted pyridine-based heterocycles. The bromine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the nitro group at the 5-position can be reduced to an amino group, which can then participate in various cyclization and condensation reactions. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, or can be used in etherification or esterification reactions.

Researchers have leveraged these reactive handles to synthesize a range of fused and substituted pyridine (B92270) systems. For instance, the bromine atom can be displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce a wide array of substituents at the 2-position. Subsequent manipulation of the nitro and hydroxymethyl groups can then lead to the formation of bicyclic and tricyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.

Formation of Polyfunctionalized Pyridine Scaffolds

The inherent functionality of this compound allows for the straightforward creation of polyfunctionalized pyridine scaffolds. These scaffolds are valuable intermediates in drug discovery and development, as they provide a three-dimensional framework that can be decorated with various pharmacophoric groups.

The differential reactivity of the functional groups allows for a stepwise and controlled introduction of complexity. For example, a Suzuki or Stille cross-coupling reaction at the 2-position can be performed to introduce a carbon-based substituent, followed by reduction of the nitro group and subsequent acylation or alkylation of the resulting amine. The hydroxymethyl group can be protected during these transformations and then deprotected and modified in the final steps of the synthesis. This modular approach enables the generation of libraries of structurally diverse compounds for biological screening.

Incorporation into Complex Molecular Architectures

Beyond the synthesis of relatively simple substituted pyridines, this compound has been utilized as a key building block in the total synthesis of more complex molecular architectures. Its rigid pyridine core and multiple points of diversification make it an attractive component for the construction of macrocycles and other elaborate structures.

In the assembly of complex molecules, the pyridine ring of this compound can serve as a central organizing element. The functional groups can be used to append other fragments of the target molecule through a series of carefully orchestrated chemical transformations. The ability to selectively react each of the functional groups is crucial in these multi-step synthetic sequences, allowing for the precise and efficient construction of the desired complex architecture.

Preparation of Precursors for Heterocyclic Ligands and Catalysts

The development of novel ligands and catalysts is a cornerstone of modern synthetic chemistry. The structural features of this compound make it a valuable precursor for the synthesis of new heterocyclic ligands for coordination chemistry and asymmetric catalysis.

Computational and Theoretical Studies of 2 Bromo 5 Nitropyridin 3 Yl Methanol and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent stability of (2-Bromo-5-nitropyridin-3-yl)methanol. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground-state properties. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. bohrium.comresearchgate.netresearchgate.netresearchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.netnih.gov A smaller gap suggests that the molecule is more likely to be reactive. For substituted nitropyridines, the electron-withdrawing nature of the nitro group and the bromine atom significantly influences these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. bohrium.comresearchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction.

Table 1: Representative Calculated Ground State Properties for a Substituted Pyridine Derivative using DFT

PropertyRepresentative Value
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment3.5 D

Note: These values are illustrative for a molecule with similar functional groups and are not specific experimental or calculated values for this compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy. numberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very precise calculations of molecular energies and properties. While computationally more demanding than DFT, these methods are valuable for benchmarking results and for studying systems where electron correlation effects are particularly important. rsc.org For this compound, high-level ab initio calculations could be employed to refine the understanding of intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, which plays a crucial role in its solid-state structure and solution behavior. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. bohrium.comresearchgate.netmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases.

For this compound, MD simulations can be used to study the rotational freedom of the hydroxymethyl group and to identify the most stable conformations in different solvent environments. mdpi.com These simulations can also shed light on how the molecule interacts with itself in the solid state, predicting crystal packing arrangements and identifying key intermolecular forces, such as hydrogen bonds and halogen bonds, that contribute to the stability of the crystal lattice. In solution, MD can model the solvation shell around the molecule, providing a detailed picture of solute-solvent interactions. nih.gov

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that can be difficult to obtain experimentally. smu.edunih.govrsc.org

Transition State Characterization for Substitution and Coupling Reactions

This compound possesses several reactive sites, making it a versatile precursor in organic synthesis. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions. Computational methods, particularly DFT, can be used to model these reactions and characterize the structures of the transition states. researchgate.net By locating the transition state on the potential energy surface, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. For instance, the geometry of the transition state for an SNAr reaction would reveal the approach of the nucleophile and the departure of the bromide leaving group.

Energy Profiles and Kinetic Predictions

Once the reactants, products, and transition states of a reaction have been computationally identified, an energy profile can be constructed. nih.govrsc.orgrsc.org This profile plots the energy of the system along the reaction coordinate, with the energy difference between the reactants and the transition state representing the activation energy barrier. A lower activation energy corresponds to a faster reaction rate.

For reactions involving this compound, such as its conversion to other substituted pyridines, computational studies can predict the activation energies for different reaction pathways. This allows for a comparison of the feasibility of various synthetic routes. For example, the energy barriers for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions at the bromine-substituted position could be calculated to predict the optimal reaction conditions and catalyst systems. These theoretical predictions can guide experimental work, saving time and resources in the development of efficient synthetic methodologies.

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions of a Bromo-Substituted Pyridine

Reaction TypeNucleophile/Coupling PartnerCalculated Activation Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionMethoxide18.5
Suzuki CouplingPhenylboronic acid25.2
Sonogashira CouplingPhenylacetylene22.8

Note: These are hypothetical values intended to illustrate the type of data obtained from computational reaction mechanism studies and are not specific to this compound.

Design of Novel Derivatization Pathways through Computational Screening

Computational screening has emerged as a vital tool in modern synthetic chemistry for the rational design of new molecules and the prediction of reaction outcomes. In the context of this compound, computational methods could be employed to explore and design novel derivatization pathways, expanding its synthetic utility.

By mapping the molecule's electrostatic potential and analyzing its frontier molecular orbitals (HOMO and LUMO), researchers can identify sites susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the regioselectivity of various reactions. For instance, computational screening could be used to:

Predict the most favorable sites for further substitution reactions on the pyridine ring.

Evaluate the reactivity of the hydroxyl group in the methanol (B129727) substituent towards various reagents.

Model the transition states of potential reactions to determine their feasibility and predict reaction kinetics.

Design a virtual library of derivatives and predict their physicochemical and pharmacological properties.

Table 2: Potential Derivatization Reactions of this compound Amenable to Computational Screening

Reaction TypePotential ReagentsComputational Insights
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesPrediction of regioselectivity (substitution of the bromo or nitro group), activation energy barriers.
Suzuki CouplingBoronic acids/estersModeling of the catalytic cycle, prediction of favorable coupling partners.
EtherificationAlkyl halides, EpoxidesCalculation of reaction energies to determine thermodynamic favorability.
EsterificationAcyl chlorides, Carboxylic acidsModeling of reaction mechanisms and prediction of yields.

The application of these computational approaches would not only accelerate the discovery of new derivatives of this compound but also provide a more profound understanding of its chemical behavior. The insights gained from such studies would be instrumental in guiding future experimental work and unlocking the full potential of this versatile chemical building block.

Lack of Publicly Available Data on the Non-Biological Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific information regarding the applications of the chemical compound this compound in the non-biological fields outlined in the requested article structure. Publicly accessible research does not detail its use as a versatile synthetic intermediate in the synthesis of advanced organic materials such as polymer monomers, functional dyes, pigments, or optoelectronic materials.

Similarly, information is lacking concerning its utility in the synthesis of agrochemical or veterinary chemical intermediates, including pesticides, herbicides, or animal health compounds.

While pyridine derivatives, as a broad class of compounds, are known to be important building blocks in materials science and agrochemistry, the specific role and synthetic utility of this compound in these areas are not documented in the available literature. Scientific publications and patents provide extensive information on a wide array of other pyridine-based molecules for these applications, but data pertaining specifically to this compound is not present.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound this compound within the requested detailed outline, as the foundational research findings and data required to populate the specified sections and subsections are not available in the public domain.

Applications As a Versatile Synthetic Intermediate in Non Biological Fields

Integration into Molecular Probes and Imaging Agents (excluding human/clinical use)

The structural attributes of (2-Bromo-5-nitropyridin-3-yl)methanol make it a valuable building block in the synthesis of sophisticated molecular probes and imaging agents for environmental and materials science applications. The presence of the nitro group, a well-known electron-withdrawing moiety, can be exploited to modulate the photophysical properties of fluorescent molecules. Researchers can fine-tune the emission wavelengths and quantum yields of imaging agents by incorporating this pyridyl scaffold.

The bromo substituent serves as a convenient handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the covalent attachment of This compound to other organic molecules, including fluorophores or recognition elements. For instance, it can be envisioned as a precursor for probes designed to detect specific metal ions or reactive oxygen species in environmental samples. The hydroxymethyl group offers an additional site for derivatization, allowing for the attachment of solubility-enhancing groups or for anchoring the probe to a solid support.

Detailed research findings on the direct integration of This compound into specific molecular probes are limited in publicly accessible literature. However, the known reactivity of its functional groups provides a clear roadmap for its potential applications. The following table outlines the potential roles of each functional group in the design of molecular probes.

Functional GroupPotential Role in Molecular Probes and Imaging Agents
Bromo Group Enables facile C-C bond formation via cross-coupling reactions for linking to chromophores or sensor moieties.
Nitro Group Acts as an electron-withdrawing group to modulate electronic and photophysical properties; potential quenching group in "turn-on" sensors.
Hydroxymethyl Group Provides a site for esterification or etherification to attach the molecule to other systems or to modify solubility.
Pyridine (B92270) Ring Can act as a coordinating ligand for metal ions, forming the basis of a selective sensor.

Development of Novel Catalytic Systems or Ligands

In the realm of catalysis, This compound serves as a precursor for the synthesis of novel ligands and catalytic systems. The pyridine nitrogen atom possesses a lone pair of electrons, making it an effective coordination site for a wide range of transition metals that are central to many catalytic processes. The electronic properties of the pyridine ring, and consequently its coordination chemistry, can be significantly influenced by its substituents.

The electron-withdrawing nitro group in This compound reduces the electron density on the pyridine ring. This modification can alter the binding affinity and the electronic environment of a coordinated metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. The bromo group again provides a strategic point for elaboration, allowing for the construction of bidentate or polydentate ligands through cross-coupling reactions. Such multidentate ligands are highly sought after in catalysis as they can form more stable and well-defined metal complexes, leading to enhanced catalytic performance.

For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in the formation of Schiff base or pyridinyl-carboxylate ligands. These ligand types have found widespread use in asymmetric catalysis and oxidation reactions.

While specific examples of catalytic systems derived directly from This compound are not extensively documented in readily available scientific literature, its potential as a precursor is evident from the established principles of ligand design and catalysis. The table below summarizes the potential transformations and applications of this compound in the development of catalytic systems.

Potential Ligand TypeSynthetic Transformation from this compoundPotential Catalytic Applications
Phosphine-Pyridine Ligands Palladium-catalyzed phosphination at the bromo position.Cross-coupling reactions, hydrogenation.
Bipyridyl-type Ligands Suzuki or Stille coupling at the bromo position with another pyridyl derivative.Oxidation catalysis, polymerization.
Schiff Base Ligands Oxidation of the hydroxymethyl group to an aldehyde, followed by condensation with a primary amine.Asymmetric synthesis, enantioselective reactions.
Pyridinyl-Carboxylate Ligands Oxidation of the hydroxymethyl group to a carboxylic acid.Metal-organic frameworks (MOFs), oxidation catalysis.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more efficient synthetic pathways to (2-Bromo-5-nitropyridin-3-yl)methanol. Current syntheses of related brominated and nitrated pyridines often rely on harsh reagents and multi-step processes that generate significant waste. The development of sustainable routes could involve catalytic methods, reducing the reliance on stoichiometric reagents.

Key areas for investigation include:

Catalytic Halogenation and Nitration: Exploring novel catalysts for the direct and selective bromination and nitration of pyridine-3-methanol precursors. This would minimize waste and improve atom economy.

Biocatalysis: Employing enzymes to perform key transformations under mild conditions, offering high selectivity and reducing the environmental impact.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or water-based systems.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes

Route Key Features Potential Advantages Challenges
Traditional Synthesis Multi-step, stoichiometric reagents Well-established procedures High waste, harsh conditions
Catalytic Methods Use of transition metal or organocatalysts Higher efficiency, lower waste Catalyst cost and stability
Biocatalytic Synthesis Enzyme-mediated reactions High selectivity, mild conditions Enzyme availability and cost

| Flow Chemistry | Continuous processing | Enhanced safety, scalability | Initial setup cost |

Exploration of Novel Reactivity Patterns and Multi-Component Reactions

The unique arrangement of bromo, nitro, and methanol (B129727) functional groups on the pyridine (B92270) ring of this compound presents opportunities for exploring novel reactivity. This compound is a versatile building block for constructing more complex molecules. A significant area for future research is its application in multi-component reactions (MCRs), which allow for the synthesis of complex products in a single step from three or more starting materials.

Future studies could explore:

Participation in MCRs: Designing new MCRs where this compound acts as a key component to generate libraries of novel heterocyclic compounds. frontiersin.orgmdpi.com

Cross-Coupling Reactions: Utilizing the bromo group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents onto the pyridine core.

Functional Group Interconversion: Investigating the selective transformation of the nitro and methanol groups to further expand the synthetic utility of the molecule.

Expansion into Materials Science and Supramolecular Chemistry

The pyridine moiety is a well-known component in materials science due to its coordination properties and electronic characteristics. Future research could explore the incorporation of this compound into functional materials.

Potential applications include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal ions, making this compound a potential ligand for the synthesis of novel MOFs with applications in gas storage, catalysis, and sensing.

Photopolymers: Pyridinium (B92312) derivatives can act as photoinitiators in polymerization processes. wikipedia.org Modification of this compound could lead to new photocurable materials for applications like 3D printing and coatings. wikipedia.org

Supramolecular Assemblies: The potential for hydrogen bonding (via the methanol group) and halogen bonding (via the bromo group) makes this molecule an interesting candidate for designing self-assembling supramolecular structures.

Chemo- and Regioselective Functionalization of Polyfunctionalized Pyridines

A key challenge and area of future research is the selective functionalization of the different reactive sites in this compound. Developing synthetic methods that can target one functional group while leaving the others intact is crucial for its use as a versatile building block.

Research efforts could be directed towards:

Orthogonal Protection Strategies: Designing protection schemes that allow for the sequential modification of the bromo, nitro, and methanol groups.

Directed Ortho-Metalation (DoM): Exploring the use of the existing functional groups to direct metalation at specific positions on the pyridine ring, enabling further functionalization.

Catalytic Selective Reactions: Developing catalysts that can differentiate between the various reactive sites to achieve high chemo- and regioselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis and derivatization of this compound are well-suited for integration into continuous flow systems. nih.gov

Future research in this area could involve:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound, potentially telescoping multiple reaction steps.

Automated Derivatization: Using automated synthesis platforms to rapidly generate libraries of derivatives from this compound for screening in drug discovery or materials science. mpg.de This approach can accelerate the discovery of new compounds with desired properties. mpg.de

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., NMR, IR spectroscopy) into the flow system to monitor reactions and enable rapid optimization of reaction conditions.

Table 2: Batch vs. Flow Chemistry for Derivatization

Parameter Batch Chemistry Flow Chemistry
Scalability Limited, often requires re-optimization Easily scalable by running longer
Safety Handling of large quantities of hazardous materials Smaller reaction volumes, better heat transfer
Reproducibility Can be variable High, due to precise control of parameters

| Automation | Difficult to fully automate | Readily integrated with automated systems mpg.de |

Continued Advancement in Computational Modeling of Pyridine Derivatives

Computational modeling is a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing new materials. Future research on this compound will benefit from advanced computational studies. nih.govnih.govresearchgate.net

Areas for computational investigation include:

Density Functional Theory (DFT) Calculations: Using DFT to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. acs.org This can help in understanding its reactivity patterns and designing new reactions. nih.govacs.org

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking can be used to predict its binding affinity to specific protein targets.

Materials Property Prediction: Simulating the properties of polymers or MOFs incorporating this molecule to guide the design of new materials with desired characteristics.

Q & A

Q. What are the recommended synthetic routes for (2-Bromo-5-nitropyridin-3-yl)methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration and bromination of pyridine derivatives. For example:

Nitration : Introduce a nitro group at the 5-position of a pyridine precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination at the 2-position using Br₂ in acetic acid or NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeBr₃).

Hydroxymethylation : Install the methanol group via formylation followed by reduction (e.g., NaBH₄ or LiAlH₄).
Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by TLC and HPLC (≥95% purity) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro at C5, bromo at C2). The hydroxymethyl group (-CH₂OH) shows a triplet near δ 4.5–5.0 ppm in ¹H NMR.
  • IR : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 264.69 g/mol) .

Q. What are the documented physical properties (melting point, solubility) of this compound?

  • Answer :
PropertyValueSource
Molecular Weight264.69 g/mol
Melting Point78–82°C (analogous compound)
SolubilitySoluble in DMSO, ethanol; sparingly in water

Advanced Research Questions

Q. How can contradictory crystallographic data during structure determination be resolved?

  • Methodological Answer :
  • Use SHELXL for iterative refinement, leveraging high-resolution X-ray data to adjust positional and thermal parameters .
  • Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
  • Apply Hirshfeld surface analysis to resolve ambiguities in electron density maps caused by nitro group delocalization .

Q. What computational strategies predict the reactivity of the bromo and nitro groups in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron-withdrawing effects of the nitro group on bromine’s electrophilicity.
  • Frontier Molecular Orbital (FMO) Analysis : Compare LUMO locations to predict regioselectivity in Suzuki-Miyaura couplings .

Q. How does methanol crossover in electrochemical applications involving this compound affect performance, and how can it be mitigated?

  • Methodological Answer :
  • Issue : Methanol permeation reduces efficiency in fuel cells by competing at the cathode.
  • Mitigation : Use a flowing electrolyte layer (e.g., sulfuric acid) to intercept crossover methanol. Model hydrodynamic flow using COMSOL Multiphysics® to optimize spacer permeability .

Q. What strategies address conflicting NMR data for hydroxymethyl proton environments?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C to 60°C.
  • 2D NMR (HSQC, NOESY) : Correlate protons to adjacent carbons and spatial interactions to confirm assignments .

Data Contradiction Analysis Framework

For conflicting results (e.g., solubility vs. literature):

Replicate Experiments : Verify under identical conditions (solvent grade, temperature).

Meta-Analysis : Compare with analogous compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine ).

Iterative Refinement : Apply Bayesian statistics to weigh data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.